molecular formula C13H15NO2 B1583666 Coumarin 2 CAS No. 26078-25-1

Coumarin 2

Cat. No. B1583666
CAS RN: 26078-25-1
M. Wt: 217.26 g/mol
InChI Key: QZXAEJGHNXJTSE-UHFFFAOYSA-N
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Description

Coumarin is a natural, aromatic, secondary plant substance with a pleasant aromatic scent . It is contained in various plants such as hornworts, papilionaceae, sweet woodruff, rock cherry, dates, tonka beans, and cinnamon cassia . In cosmetic products, coumarin is mainly used as a fragrance . The 2H-chromen-2-one ring is planar, aromatic, and lipophilic, and therefore, is able to interact with biological counterparts, mainly lipophilic binding sites .


Synthesis Analysis

Recent advances in the synthesis of coumarin derivatives involve the use of nanoparticles . Various methodologies, especially involving nanocatalysts, have been established to get novel bioactive coumarin derivatives . This includes Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction using different metal nanoparticles as heterogeneous catalyst .


Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding, and chemical reactivity using density functional theory .


Chemical Reactions Analysis

Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas . Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .


Physical And Chemical Properties Analysis

Coumarin is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a melting point of around 68-73 °C .

Scientific Research Applications

    Medicinal Chemistry

    • Coumarins have a multifaceted chemical and pharmacological potential, emphasizing their significance as versatile natural derivatives in medicinal chemistry .
    • The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .
    • Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .

    Antiviral Activity

    • In 2022, the antiviral activity of a series of quinazolin-4-amine -SCH 2 - coumarin conjugated compounds was determined against chikungunya (CHIKV) and hepatitis C (HCV) viruses .
    • Derivative 193 exhibited an EC 50 value of 1.96 μM on CHIKV while derivative 194 an EC 50 value of 16.6 μM on HCV .

    Fluorescent Probes

    • Coumarin-based ion receptors, fluorescent probes, and biological stains are growing quickly and have extensive applications to monitor timely enzyme activity, complex biological events, as well as accurate pharmacological and pharmacokinetic properties in living cells .

    Anti-Diabetic Agents

    • In 2023, Kamble et al. adopted a hybridization approach to design new anti-diabetic agents by combining three different pharmacophores: coumarin, 1,2,3-triazole, and thiazolidine-2,4-diones .

    Perfumes, Cosmetics, and Industrial Additives

    • Coumarins have been used as aroma enhancers in tobaccos and certain alcoholic drinks . They also find use in perfumes and cosmetics .

    Lasers

    • Due to their intense fluorescence, coumarins have been used as visual brighteners, fluorescence displays, and even sunburn prevention therapies . They are also used as active media for dye lasers due to their luminescence activity .

    Antioxidant

    • Coumarins have been found to possess antioxidant properties . These properties encompass antioxidant activities which have rendered this notable category of heterocyclic compounds appealing to medicinal chemists throughout the years .

    Antimicrobial

    • Coumarins also exhibit antimicrobial activities . Several coumarin derivatives have been approved by FDA for clinical usage .

    Antihypertensive

    • Coumarins are used in medicine for their pharmacological and biological effects, such as antihypertensive .

    Neuroprotective

    • Coumarins have neuroprotective effects . They are used in medicine for their pharmacological and biological effects, such as neuroprotective .

    Anticonvulsant

    • Coumarins have anticonvulsant effects . They are used in medicine for their pharmacological and biological effects, such as anticonvulsant .

    Photophysical Properties

    • Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas . Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .

Safety And Hazards

Coumarin should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas . This review highlights previously published reports on the synthetic strategies for structurally diverse coumarin-fused-coumarins . Furthermore, the scope of the synthesized biscoumarin-fused entities is described by highlighting their photophysical properties and applications .

properties

IUPAC Name

7-(ethylamino)-4,6-dimethylchromen-2-one
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InChI

InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXAEJGHNXJTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
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DSSTOX Substance ID

DTXSID20885331
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Molecular Weight

217.26 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Coumarin 2
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Product Name

Coumarin 2

CAS RN

26078-25-1
Record name 7-Ethylamino-4,6-dimethylcoumarin
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Record name Coumarin 2
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-
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Record name 7-(ethylamino)-4,6-dimethyl-2-benzopyrone
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Record name COUMARIN 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,690
Citations
G Bakhtiari, S Moradi, S Soltanali - Arabian Journal of Chemistry, 2014 - Elsevier
We want to achieve the synthesis of 3-(1H-benzoimidazol-2-yl)-7-(diethylamino) coumarin-2-one (1), 3-(1H-benzoimidazol-2-yl)-7-(dimethylamino) coumarin-2-one (2), 3-(1H-…
Number of citations: 41 www.sciencedirect.com
FMAA El‐Taweel, MH Elnagdi - Journal of Heterocyclic …, 2001 - Wiley Online Library
3‐Acetylcoumarine was condensed with dimethylformamide dimethylacetal (DMFDMA) to yield the enaminone, which reacts readily with hydroxylamine and with hydrazines to yield …
Number of citations: 97 onlinelibrary.wiley.com
R Kenchappa, YD Bodke, A Chandrashekar… - Arabian Journal of …, 2017 - Elsevier
A convenient one-pot, three-component synthesis of 2, 6-bis (1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine derivatives (3a–k) by Chichibabin reaction has been reported. These …
Number of citations: 49 www.sciencedirect.com
YA Selim, NH Ouf - Organic and medicinal …, 2012 - orgmedchemlett.springeropen.com
… The methanol fraction was chromatographed on silica gel to give new coumarin 2 and two coumarins 3, 4. Compound 2 showed fluorescence under UV indicating it to be coumarin. The …
Number of citations: 102 orgmedchemlett.springeropen.com
S Koch, I Beurton, S Bresson-Hadni… - … clinique et biologique, 1997 - europepmc.org
Coumarin is a drug which is extensively used to treat lymphedema. We report two cases of acute hepatitis probably due to coumarin. Two women, 40 year and 45 year-old, were treated …
Number of citations: 8 europepmc.org
X Schultze, J Serin, A Adronov… - Chemical …, 2001 - pubs.rsc.org
… We now report our results concerning the synthesis and characterization of a linear Ru(bpy) 3 –coumarin-2 copolymer (1) that exhibits the energy transfer efficiency generally observed …
Number of citations: 45 pubs.rsc.org
N Latif, I Fathy - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… I-Iowever, coumarin-2-thioile reacts with the diazo compounds ill a different manrler; it gives … When the reaction \vas applied to coumarin-2-thione, tetracllloro-o-benzoquinone gave the …
Number of citations: 14 cdnsciencepub.com
E Aazam, A EL Husseiny, P Hitchcock, J Alshehri - Open Chemistry, 2008 - degruyter.com
A binuclear copper complex [{Cu(L)2}2], C68H48Cu2N4O12C (where L is 4-methyl-7-(salicylideneamino)coumarin), has been synthesized and characterized using elemental analysis, …
Number of citations: 18 www.degruyter.com
YY Zhang, QQ Zhang, JL Song, L Zhang, CS Jiang… - Molecules, 2018 - mdpi.com
… The synthesized coumarin/2-cyanoacryloyl hybrids 5a–5u … On the contrary, in the present work, the activity of coumarin/2… In summary, a series of coumarin/2-cyanoacryloyl hybrids were …
Number of citations: 13 www.mdpi.com
AV Deshpande, RR Panhalkar - Journal of luminescence, 2002 - Elsevier
Laser dye Coumarin 2 (C2) was incorporated in transparent xerogel via acid catalysed sol–gel method. Two different methods using HCl and HNO 3 as catalysts were employed. The …
Number of citations: 16 www.sciencedirect.com

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